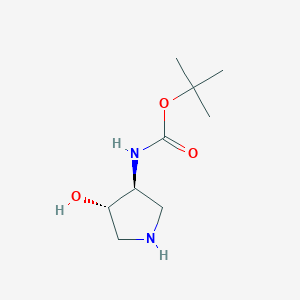
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate
説明
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is a chemical compound with the CAS Number: 1260178-65-1 . It has a molecular weight of 216.62 . The IUPAC name for this compound is ethyl 2-chloro-4-methoxy-5-pyrimidinecarboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate is 1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate has a molecular weight of 216.62 . It is slightly soluble in water .科学的研究の応用
Solubility and Thermodynamics
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate's solubility and thermodynamic properties are crucial for its applications in chemical synthesis and pharmaceutical development. A study by Yao et al. (2017) investigated the solubility of a related compound, 2-amino-4-chloro-6-methoxypyrimidine, in various organic solvents, providing insights into the solubility behavior of similar pyrimidine derivatives. The research found that solubility increases with temperature and varies significantly across different solvents, which is essential for optimizing reaction conditions in the synthesis involving pyrimidine compounds (Yao, Xia, & Li, 2017).
Synthesis of Optically Active Compounds
In the synthesis of optically active compounds, Krečmerová et al. (2002) demonstrated the reaction of ethyl (R)-oxiranecarboxylate with various nucleobases, including pyrimidine derivatives, to produce optically pure enantiomers. This work highlights the potential use of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate in the synthesis of chiral molecules, which are important in the development of drugs and other bioactive compounds (Krečmerová, Buděšínský, Masojídková, & Holý, 2002).
Microwave-mediated Synthesis
The use of microwave irradiation in chemical synthesis offers advantages in speed and efficiency. Eynde et al. (2001) reported a microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, utilizing ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. This method could potentially be applied to the synthesis of derivatives of ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate, offering a rapid and efficient route to novel pyrimidine compounds (Eynde, Hecq, Kataeva, & Kappe, 2001).
Antiviral and Antimicrobial Activity
Pyrimidine derivatives, including those related to ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate, have shown potential in antiviral and antimicrobial applications. For example, Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with significant inhibitory activity against retrovirus replication, highlighting the potential of pyrimidine derivatives in developing new antiviral drugs (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Novel Synthesis Methods
Developing new synthetic routes for pyrimidine derivatives is crucial for expanding their applications in various fields. For instance, Regan et al. (2012) developed a novel synthesis of 5-halopyrimidine-4-carboxylic acid esters via the Minisci reaction, demonstrating an efficient method for synthesizing halogenated pyrimidine derivatives, which could be applied to ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate and its analogs (Regan, Pierre, Schwaebe, Haddach, Jung, & Ryckman, 2012).
Safety And Hazards
特性
IUPAC Name |
ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-3-14-7(12)5-4-10-8(9)11-6(5)13-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITLDRDUSPWTPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40727380 | |
| Record name | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |
CAS RN |
253687-16-0 | |
| Record name | Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40727380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[3-(4-tert-Butylphenoxy)-2-oxopyrrolidin-1-yl]benzoic acid](/img/structure/B3025570.png)








